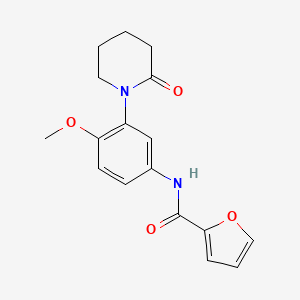

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as Apixaban . It’s a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .

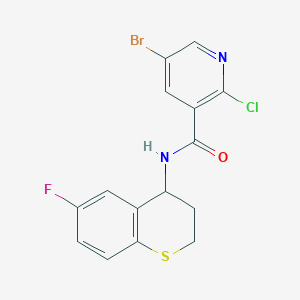

Molecular Structure Analysis

The molecular formula of Apixaban is C25H25N5O4 . It’s a complex molecule with multiple functional groups, including a methoxyphenyl group, a furan ring, a carboxamide group, and a piperidinyl group .Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s .Scientific Research Applications

Pharmacokinetics and Antiprotozoal Applications

- Furan-2-carboxamide derivatives have been studied for their pharmacokinetic properties and potential antiprotozoal applications. For example, studies on DB289 and DB75, which are related to furan-2-carboxamide structures, have shown efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria, highlighting the significance of furan-2-carboxamide derivatives in the development of new antiprotozoal agents (Midgley et al., 2007).

Anti-Inflammatory and Analgesic Properties

- Novel benzodifuranyl compounds, including structures related to furan-2-carboxamide, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising COX-2 selectivity, with significant potential for the treatment of inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

- Furan-3-carboxamides have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating significant efficacy against a range of microorganisms. This suggests that derivatives of furan-2-carboxamide could potentially be developed into effective antimicrobial and antifungal agents (Zanatta et al., 2007).

Anticancer Applications

- Compounds structurally related to furan-2-carboxamide have been explored for their anticancer properties. For example, synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including furan-2-carboxamide motifs, have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment (Hassan et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . Thrombin is a potent platelet activator, so its reduction leads to decreased platelet aggregation and, consequently, antithrombotic efficacy .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in a dose-dependent antithrombotic efficacy . Pre-clinical studies of apixaban in animal models have demonstrated this efficacy at doses that preserved hemostasis .

Action Environment

The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics due to potential drug-drug interactions . Apixaban has been found to have a low potential for such interactions . Furthermore, physiological conditions such as renal function can impact the elimination of apixaban .

Biochemical Analysis

Biochemical Properties

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Cellular Effects

In cellular processes, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exerts its effects through binding interactions with biomolecules, specifically factor Xa . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Temporal Effects in Laboratory Settings

It is known that it has good bioavailability, low clearance, and a small volume of distribution in animals and humans .

Dosage Effects in Animal Models

In animal models, the effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide vary with different dosages . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Metabolic Pathways

The metabolic pathways of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .

properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-8-7-12(18-17(21)15-5-4-10-23-15)11-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXGOMCWCSVLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)

![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)